3-(3,5-Dichloro-phenoxy)propanenitrile
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Overview
Description
- The compound’s chemical structure consists of a propanenitrile (propionitrile) group linked to a 3,5-dichlorophenoxy moiety.
3-(3,5-Dichlorophenoxy)propanenitrile: is a pale liquid with a molecular weight of 216.06 g/mol . It belongs to the class of nitriles and contains two chlorine atoms attached to a phenoxy group.
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 3,5-dichlorophenol with acrylonitrile in the presence of a base (such as sodium hydroxide or potassium hydroxide).
Industrial Production: Industrial-scale production methods typically involve optimizing reaction conditions, scaling up the process, and ensuring high purity.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like strong bases (e.g., sodium hydroxide), acids, and catalysts are often used. Reaction conditions vary based on the desired outcome.
Major Products: The primary product is 3-(3,5-dichlorophenoxy)propanenitrile itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of a phenoxy group and a nitrile functional group sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other phenoxy-substituted nitriles.
Properties
Molecular Formula |
C9H7Cl2NO |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2 |
InChI Key |
BKWFDLRDLNATBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCC#N |
Origin of Product |
United States |
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